Montelukast Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

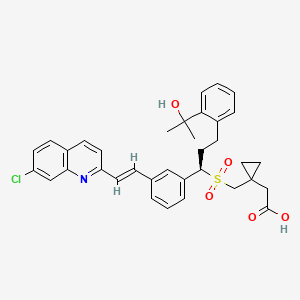

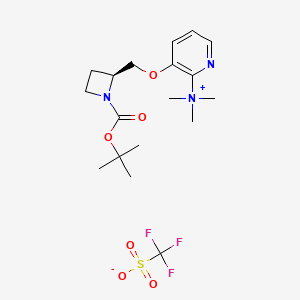

Montelukast sulfone is a synthetic compound derived from montelukast, a leukotriene receptor antagonist that is used to treat asthma and allergies. Montelukast sulfone is a highly potent and selective agonist of the cysteinyl leukotriene receptor CysLT1, and has been studied for its potential therapeutic applications in asthma, allergies, and other inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Asthma Treatment

Montelukast Sodium, a leukotriene antagonist, is of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .

Allergen Response

Leukotrienes are released when an allergen, such as pollen, is inhaled, which causes swelling in the lungs and tightening of the airway muscles. Montelukast is used to prevent these symptoms .

Bioanalytical Research

Montelukast is used in bioanalytical research to develop new methods for its extraction and quantification in human plasma . A fast HPLC method and an efficient extraction and analysis method for montelukast in human plasma have been developed .

Drug Stability Research

Research is being conducted to enhance Montelukast’s performance by increasing its bioavailability and physico-chemical stability . Various strategies are being explored, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .

Development of New Dosage Forms

New dosage forms for Montelukast are being designed for non-enteric absorption, some for absorption in the oral cavity and others for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies aim to circumvent the current limitations to the use of Montelukast and are expected to lead to the development of more patient-compliant dosage forms .

In Vitro-In Vivo Correlations

Montelukast is also used in research to establish one and two-step in vitro-in vivo correlations . This research is crucial for understanding the drug’s behavior in the body and improving its therapeutic efficacy .

Wirkmechanismus

Target of Action

Montelukast Sulfone is a leukotriene receptor antagonist . It primarily targets the CysLT-1 receptor for leukotriene D4 (LTD4) , a bronchoconstrictor mediator in allergic inflammation . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma .

Mode of Action

Montelukast Sulfone works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle , thereby reducing the symptoms of asthma and other inflammatory conditions .

Biochemical Pathways

The leukotrienes, including LTD4, are part of the 5-lipooxygenase (5-LO) pathway . They play a crucial role in bronchoconstriction but can also enhance endothelial cell permeability and myocardial contractility, and are involved in many other inflammatory conditions . By blocking the action of LTD4, Montelukast Sulfone interferes with these processes, reducing inflammation and other symptoms .

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a very significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The pharmacokinetics of Montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg Montelukast, there is little accumulation of the parent drug in plasma .

Result of Action

On the cellular level, Montelukast has been shown to suppress the release of pro-inflammatory mediators such as IL-8 and RANTES in nasal airway epithelial cells in vitro . It also demonstrated the ability to contrast the MI-induced maladaptive conditions, thus sustaining cardiac contractility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Sulfone. For instance, it has been found to be particularly effective in exercise-induced asthma and in asthma associated with allergic rhinitis . Other phenotypes where Montelukast is effective include asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . These findings suggest that the environment, including the presence of allergens, physical activity, and other health conditions, can influence the effectiveness of Montelukast Sulfone.

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Sulfone | |

Q & A

Q1: Does Montelukast Sulfone have the potential to cause drug-drug interactions?

A1: Yes, the research indicates that Montelukast Sulfone exhibits inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism in the liver. Specifically, Montelukast Sulfone showed inhibition of CYP2C8, CYP2C9, and CYP3A4 enzymes with IC50 values of 0.02 µM, 2.15 µM, and 9.33 µM, respectively []. This suggests that Montelukast Sulfone could potentially interfere with the metabolism of other drugs that are primarily metabolized by these CYP enzymes, leading to altered drug levels and potential drug-drug interactions.

Q2: What is the significance of Montelukast Sulfone being metabolized by CYP2C9 and CYP3A4?

A2: The study revealed that among the tested sulfoxide/sulfone metabolites, including Montelukast Sulfone, there was a high involvement of CYP2C9 and CYP3A4 enzymes in their metabolic breakdown (approximately 56% of the total) []. This finding highlights the importance of these two enzymes in the clearance of Montelukast Sulfone from the body. It also emphasizes the potential for drug-drug interactions when Montelukast, or drugs metabolized by these enzymes, are co-administered with other medications that could inhibit or induce CYP2C9 and CYP3A4 activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)